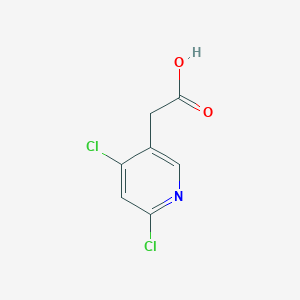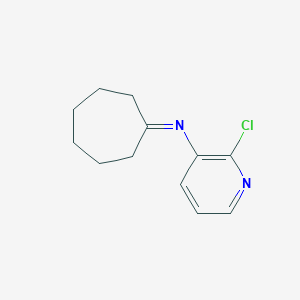
2-(Allylthio)benzimidazole
Vue d'ensemble
Description
2-(Allylthio)benzimidazole is a type of benzimidazole derivative . Benzimidazoles are known for their wide range of biological activities, including anticancer properties . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Synthesis Analysis
Benzimidazole is one of the oldest known nitrogen heterocycles and was first synthesized by Hoebrecker . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles in good yields .Molecular Structure Analysis
The benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Physical And Chemical Properties Analysis
The molecular formula of 2-(Allylthio)benzimidazole is C10H10N2S, and its average mass is 190.265 Da . The melting point is 139-141 °C .Applications De Recherche Scientifique
Anticancer Activity
2-substituted benzimidazole derivatives, such as 2-(Allylthio)benzimidazole, have been found to exhibit diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This has led to the design of more selective, potent, and multi-target anticancer compounds based on 2-substituted benzimidazole .
Synthesis of Anticancer Agents
2-(substituted-phenyl) benzimidazole derivatives, including 2-(Allylthio)benzimidazole, have been synthesized and separated with high yield and efficiency . The structure-activity relationship (SAR) analysis of these synthesized benzimidazoles showed that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was a contributing factor influencing the anticancer activity .
Role in Targeted Cancer Therapy
2-substituted benzimidazoles, including 2-(Allylthio)benzimidazole, have been found to play a versatile role in targeted cancer therapy . They provide a correlation between the various mechanisms of action of benzimidazoles as anticancer and the substitution pattern around the nucleus .
Corrosion Inhibitors
Benzimidazole compounds, including 2-(Allylthio)benzimidazole, have been studied for their role as corrosion inhibitors . The structure of the compounds, electrochemical studies, the experimental conditions, the proposed mechanisms, as well as the quantum theoretical studies that predict the structure of the compounds with inhibition properties, have been highlighted .
Design of Bioactive Molecules
Benzimidazole, being an isostere of purine-based nucleic acid, is found to be a privileged lead nucleus widely used in the design of many biologically active molecules . This includes 2-(Allylthio)benzimidazole, which has been used in the design of bioactive molecules with a wide range of biological activities .
Mécanisme D'action
Target of Action
2-(Allylthio)benzimidazole, like other 2-substituted benzimidazole derivatives, has been found to exhibit diverse anticancer activities . The primary targets of these compounds are cancer cells. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
The mode of action of 2-(Allylthio)benzimidazole involves its interaction with its targets, leading to changes that inhibit the proliferation of cancer cells. The compound exerts its effects by interacting with the cancer cells and causing changes that inhibit their growth
Biochemical Pathways
It is known that benzimidazoles can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities
Pharmacokinetics
It has been found that some 2,5-disubstituted benzimidazole carbamates linked with indole moieties by sulfur or selenium atoms exhibited favorable pharmacokinetics and impressive tumor growth inhibition property against different cell lines tested .
Result of Action
The result of the action of 2-(Allylthio)benzimidazole is the inhibition of the growth of cancer cells. This is achieved through the compound’s interaction with the cancer cells, leading to changes that inhibit their proliferation .
Orientations Futures
Benzimidazole derivatives, including 2-(Allylthio)benzimidazole, have shown promise in targeted cancer therapy . The anticancer activities of these compounds are diverse, and future research will likely focus on optimizing the linker group and substitution pattern around the nucleus to enhance anticancer activity .
Propriétés
IUPAC Name |
2-prop-2-enylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h2-6H,1,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJHDEZWUNCTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364577 | |
| Record name | 2-(ALLYLTHIO)BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylthio)benzimidazole | |
CAS RN |
51389-04-9 | |
| Record name | 2-(ALLYLTHIO)BENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Allylthio)benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2-(Allylthio)benzimidazole reacts with bromine?
A1: The reaction of 2-(Allylthio)benzimidazole with bromine leads to two main types of products [, ]:
Q2: Does the structure of 2-(Allylthio)benzimidazole allow it to interact with metal ions?
A2: Yes, research has shown that 2-(Allylthio)benzimidazole can act as a bidentate ligand, meaning it can coordinate to a metal ion through two donor atoms []. Specifically, it chelates copper(I) ions through both the carbon-carbon double bond of the allyl group and the nitrogen atom within the benzimidazole ring []. Interestingly, the sulfur atom does not participate in the metal coordination, likely due to steric hindrance. This interaction leads to the formation of copper(I) chloride and bromide π-complexes with 2-(Allylthio)benzimidazole in a 1:1 ratio [].
Q3: What analytical techniques are used to study the reactions and complexes of 2-(Allylthio)benzimidazole?
A3: Several analytical methods have been employed to investigate the reactivity of 2-(Allylthio)benzimidazole:
- ¹H NMR spectroscopy: This technique is used to identify and characterize the products formed in the reaction with bromine, providing structural information about the resulting compounds [, ].
- X-ray crystallography: This method was employed to determine the crystal structures of the copper(I) chloride and bromide π-complexes with 2-(Allylthio)benzimidazole, revealing the coordination mode and spatial arrangement of the molecules within the crystal lattice [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)



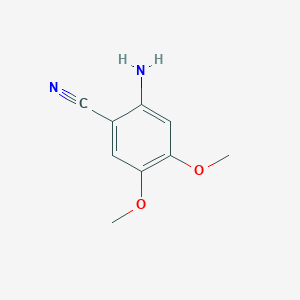
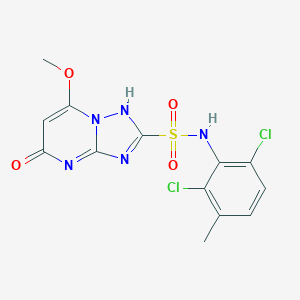

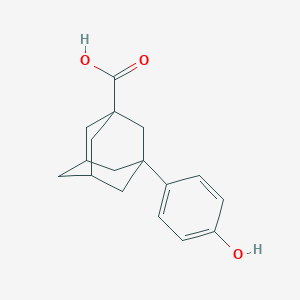
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
